
10-Pahsa
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-PAHSA involves the esterification of palmitic acid with 10-hydroxy stearic acid. The reaction typically requires the use of a catalyst and an appropriate solvent to facilitate the esterification process . The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
Industrial production of this compound would likely involve similar esterification processes but on a larger scale. This would require:
Large-scale reactors: To handle the increased volume of reactants.
Efficient mixing systems: To ensure uniform reaction conditions.
Purification systems: Such as distillation or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
10-PAHSA can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
10-PAHSA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Industry: Potential applications in the development of lipid-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism by which 10-PAHSA exerts its effects involves several molecular targets and pathways:
Glucose Tolerance: This compound improves glucose tolerance by enhancing insulin secretion and sensitivity.
Anti-inflammatory Effects: It reduces inflammation by modulating the activity of inflammatory cytokines and signaling pathways.
Metabolic Pathways: It is involved in lipid metabolism and energy homeostasis, influencing the expression of genes related to these processes.
Comparison with Similar Compounds
10-PAHSA is unique among FAHFAs due to its specific esterification of palmitic acid with 10-hydroxy stearic acid. Similar compounds include:
9-PAHSA: Another FAHFA with similar anti-diabetic and anti-inflammatory properties.
12-PAHSA: Differing in the position of the hydroxyl group, which may influence its biological activity.
13-PAHSA: Another isomer with potential therapeutic effects.
These compounds share structural similarities but may differ in their biological activities and therapeutic potentials.
Biological Activity
10-PAHSA (10-Phenyloctanoic Acid) is a member of the family of fatty acid esters known as FAHFAs (Fatty Acid Hydroxy Fatty Acids), which have garnered attention for their diverse biological activities, particularly in metabolic and immune functions. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Overview of this compound
This compound is characterized by its unique structure that includes a phenyl group, which influences its biological properties. It has been shown to interact with various cellular pathways, particularly those involved in insulin signaling and inflammation.
Insulin Sensitivity and Glucose Metabolism
This compound has been demonstrated to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic islets from both non-diabetic and type 2 diabetic individuals. In animal models, administration of this compound has resulted in improved glucose tolerance and insulin sensitivity without affecting body weight. Specifically, studies indicate:
- Increased GSIS : this compound enhances the secretion of insulin in response to glucose stimulation.
- Improved Insulin Sensitivity : In high-fat diet-fed mice, this compound administration improved systemic and hepatic insulin sensitivity .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by attenuating the release of pro-inflammatory cytokines in immune cells. This effect may be mediated through its action on G protein-coupled receptors, particularly GPR40, which plays a role in modulating inflammatory responses .
The biological effects of this compound are attributed to several mechanisms:
- Activation of GPR40 : This receptor mediates the beneficial effects on insulin secretion and has been implicated in the regulation of inflammation.
- Modulation of Lipolysis : By enhancing insulin action, this compound helps suppress lipolysis in adipose tissue, contributing to improved metabolic profiles .
- Adipocyte Differentiation : In human preadipocytes, this compound promotes differentiation, which may enhance metabolic health by improving adipose tissue function .
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Diabetes Management : In a controlled study involving aged mice on a high-fat diet, administration of this compound led to significant improvements in glucose tolerance tests compared to control groups .
- Cognitive Function : Another study indicated that 9-PAHSA (closely related to this compound) improved cognitive impairments associated with diabetes in mouse models, suggesting potential neuroprotective effects .
- Adipose Tissue Dysfunction : Research has shown that low levels of PAHSAs correlate with markers of adipose tissue dysfunction, indicating that increasing PAHSA levels could be beneficial for metabolic health .
Q & A
How can researchers formulate a focused and testable research question for studying 10-PHASA’s biochemical mechanisms?
Basic Research Question
A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
- "How does 10-PHASA modulate lipid peroxidation pathways in vitro under oxidative stress conditions?"
Methodology : - Define variables (e.g., concentration ranges, cell lines, stress inducers).
- Use systematic reviews to identify gaps in lipid peroxidation studies .
- Align the question with hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) for clarity .
Q. What experimental design considerations are critical for ensuring reproducibility in 10-PHASA synthesis and characterization studies?
Basic Experimental Design
- Controls : Include positive/negative controls (e.g., known antioxidants for comparison).
- Replicates : Minimum n=3 for statistical power .
- Characterization : Use HPLC-MS for purity validation (>95%) and NMR for structural confirmation .
Advanced Consideration : - Address batch-to-batch variability by documenting synthesis conditions (temperature, catalysts) in supplemental materials .
Q. How should researchers resolve contradictory findings in 10-PHASA’s dose-dependent effects across studies?
Advanced Data Contradiction Analysis
-
Meta-Analysis : Pool data from independent studies (e.g., IC50 values) and apply heterogeneity tests (I² statistic) .
-
Methodological Audit : Compare protocols for differences in:
-
Table Example :
Study IC50 (µM) Assay Type Solvent A 12.3 MTT DMSO B 28.7 ATP Ethanol
Q. What statistical methods are appropriate for analyzing 10-PHASA’s efficacy in preclinical models?
Basic Analysis
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., treatment vs. control cohorts) .
- Report effect sizes (Cohen’s d) to quantify biological significance .
Advanced Approach : - Apply machine learning (e.g., random forests) to identify non-linear interactions between 10-PHASA and metabolic pathways .
Q. How can researchers validate 10-PHASA’s target specificity in complex biological systems?
Advanced Mechanistic Validation
- Knockdown/Overexpression Models : Use CRISPR-Cas9 to silence putative targets (e.g., NRF2) and assess rescue effects .
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .
- Omics Integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map pathway engagement .
Q. What are best practices for conducting a systematic literature review on 10-PHASA’s therapeutic potential?
Basic Methodology
- Databases : Search PubMed, Scopus, and Web of Science using MeSH terms (e.g., "10-PHASA AND antioxidant").
- Inclusion Criteria : Peer-reviewed studies (2015–2025), in vivo models, and mechanistic data .
- Risk of Bias : Apply Cochrane ROB tools to assess confounding factors .
Q. How should researchers address ethical considerations in 10-PHASA-related animal studies?
Basic Ethical Compliance
- Follow ARRIVE 2.0 guidelines for reporting animal experiments (e.g., sample size justification, humane endpoints) .
- Obtain approval from institutional animal care committees (IACUC) and document protocols in supplementary materials .
Q. What interdisciplinary approaches enhance 10-PHASA’s pharmacokinetic profiling?
Advanced Interdisciplinary Integration
- Computational Modeling : Predict absorption/distribution using QSAR (Quantitative Structure-Activity Relationship) .
- Pharmacokinetic Studies : Combine LC-MS (plasma concentration) with MALDI imaging (tissue distribution) .
Q. How can researchers optimize 10-PHASA’s stability in formulation studies?
Advanced Formulation Strategy
- Accelerated Stability Testing : Expose formulations to 40°C/75% RH for 6 months and monitor degradation via UPLC .
- Excipient Screening : Test cyclodextrins or liposomes for encapsulation efficiency (>80%) using dynamic light scattering .
Q. What peer-review criteria are prioritized for 10-PHASA manuscripts in high-impact journals?
Publication Standards
Properties
IUPAC Name |
10-hexadecanoyloxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269552 | |
Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(16:0/10-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1636134-73-0 | |
Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(16:0/10-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.